Scintadren
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Overview
Description
Selenium (75Se) norcholesterol is a radiopharmaceutical derivative of cholesterol, a natural precursor in the synthesis of adrenocortical steroid hormones. Selenium (75Se) is a radioactive isotope of selenium with a half-life of 120 days, emitting gamma-rays upon decay. This compound was historically used under the trade name Scintadren to diagnose a wide range of adrenal pathologies, including Cushing syndrome, Cushing’s disease, carcinoma, adrenal insufficiency, and phaeochromocytoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenium (75Se) norcholesterol is synthesized by the displacement of the halide of 6-halomethyl-19-nor cholest-5(10)-en-3β-ol with the methyl selenide anion. The methyl selenide anion is produced through a series of reactions involving the reduction of selenium-75 metal with sodium borohydride to form sodium hydrogen selenide. This is followed by the addition of one equivalent of selenium-75 metal to produce sodium diselenide, which is then alkylated with methyliodide and reduced with sodium borohydride .
Industrial Production Methods: Industrial production of selenium-75 involves proton bombardment of a compressed disc of high purity natural arsenous oxide using a cyclotron. This method produces selenium-75 in a no-carrier-added form, which is then used in the synthesis of selenium (75Se) norcholesterol .
Chemical Reactions Analysis
Types of Reactions: Selenium (75Se) norcholesterol undergoes various chemical reactions, including:
Oxidation: Selenium compounds can be oxidized to form selenoxides.
Reduction: Selenium compounds can be reduced to form selenides.
Substitution: Halide substitution reactions are common in the synthesis of selenium (75Se) norcholesterol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Methyliodide for alkylation reactions.
Major Products Formed: The major products formed from these reactions include selenoxides, selenides, and substituted selenium compounds .
Scientific Research Applications
Selenium (75Se) norcholesterol has been used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying the metabolism of selenium compounds.
Biology: Helps in understanding the role of selenium in biological systems.
Medicine: Used in nuclear imaging studies to diagnose adrenal pathologies.
Industry: Utilized in the calibration of gamma cameras and other imaging equipment
Mechanism of Action
Selenium (75Se) norcholesterol exerts its effects by mimicking the behavior of cholesterol in the body. It is selectively absorbed by adrenal tissues, where it participates in the synthesis of adrenocortical steroid hormones. The gamma-rays emitted by selenium-75 allow for the visualization of adrenal tissues during nuclear imaging studies. The molecular targets include enzymes involved in steroidogenesis and pathways related to adrenal hormone synthesis .
Comparison with Similar Compounds
Iodine-131 norcholesterol: Another radiopharmaceutical used for adrenal imaging.
Selenomethionine: A selenium-containing amino acid used in studying selenium metabolism.
Selenocysteine: An amino acid that incorporates selenium into selenoproteins.
Uniqueness: Selenium (75Se) norcholesterol is unique due to its specific use in adrenal imaging and its ability to emit gamma-rays, which makes it highly effective for diagnostic purposes. Unlike iodine-131 norcholesterol, selenium (75Se) norcholesterol has a longer half-life, providing extended imaging capabilities .
Properties
CAS No. |
63795-61-9 |
---|---|
Molecular Formula |
C28H48OSe |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(3S,6R,8S,9S,13R,14S,17R)-13-methyl-6-(methyl(75Se)selanylmethyl)-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48OSe/c1-18(2)7-6-8-19(3)26-11-12-27-25-15-20(17-30-5)24-16-21(29)9-10-22(24)23(25)13-14-28(26,27)4/h18-21,23,25-27,29H,6-17H2,1-5H3/t19-,20+,21+,23-,25-,26-,27+,28-/m1/s1/i30-4 |
InChI Key |
AEVGUKVBCBHBNF-MJMUOCKJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[75Se]C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[Se]C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)C[Se]C)C |
63795-61-9 | |
Synonyms |
(75)selenonorcholesterol 6-methyl-(75)selenomethyl-19-norcholest-5(10)-en-3 beta-ol Scintadren selenonorcholesterol |
Origin of Product |
United States |
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